3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE
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Overview
Description
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound that features a pyrazole ring and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyranone ring can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and the pyranone structure may play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
4-Hydroxy-6-methyl-2H-pyran-2-one: Another precursor used in the synthesis.
3,5-Dimethyl-1H-pyrazole: A structurally related compound with similar chemical properties.
Uniqueness
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is unique due to its combination of a pyrazole ring and a pyranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-6-12(18)13(14(19)20-8)11(17)5-4-10-7-16(3)15-9(10)2/h4-7,18H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDUJRIDARZDC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN(N=C2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN(N=C2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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